N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a structurally complex molecule featuring a 3,4-dimethoxyphenethyl group, a carboxamide linker, a partially unsaturated 3,6-dihydropyridine ring, and an indole substituent. The indole group may confer serotonin receptor affinity, while the dihydropyridine core could influence calcium channel modulation.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-29-22-8-7-17(15-23(22)30-2)9-12-25-24(28)27-13-10-18(11-14-27)20-16-26-21-6-4-3-5-19(20)21/h3-8,10,15-16,26H,9,11-14H2,1-2H3,(H,25,28) |
InChI Key |
FUSZKSVSEPLXOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C28H28N4O3
- Molecular Weight : 468.55 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in antitumor , antimicrobial , and anti-inflammatory therapies.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine moieties have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 (Colon carcinoma) | 6.2 |
| Example B | T47D (Breast cancer) | 27.3 |
The ability of this compound to inhibit tumor cell growth is hypothesized to be linked to its interaction with cellular pathways involved in apoptosis and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar derivatives can inhibit the growth of pathogenic bacteria and fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have indicated that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Modulation of Cell Signaling Pathways : It is believed to affect signaling pathways like NF-kB and MAPK that are involved in cell survival and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the biological potential of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this class exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Another investigation focused on the antimicrobial activity against resistant strains of bacteria, showcasing its potential as an alternative treatment option.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Simplifies the main compound by replacing the dihydropyridine-indole system with a benzamide group.
- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
- Properties : Lower molecular weight (315.36 g/mol) and logP (~2.8) compared to the main compound (estimated ~453.5 g/mol, logP ~3.5).
USP Verapamil Related Compound B
- Structure : Features a nitrile group, isopropyl chain, and multiple dimethoxy substituents (C₂₆H₃₆N₂O₄·HCl, MW 477.05) .
- Key Differences : The nitrile and isopropyl groups enhance lipophilicity (estimated logP ~4.0) but reduce hydrogen-bonding capacity compared to the carboxamide linker in the main compound.
- Pharmacology : Targets calcium channels, suggesting the main compound’s dihydropyridine ring may similarly influence ion channel interactions.
Indole- and Carboxamide-Containing Analogues ()
Examples include:
- N-(1,3-Benzodioxol-5-ylmethyl)-5-(3,4-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide : Incorporates a benzodioxole group, which may enhance CNS penetration compared to the main compound’s indole moiety.
Structural and Pharmacological Comparison Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Target (Inferred) | LogP (Estimated) |
|---|---|---|---|---|
| Main Compound | ~453.5 | Indole, 3,6-dihydropyridine, carboxamide | 5-HT receptors, calcium channels | ~3.5 |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 315.36 | Benzamide, 3,4-dimethoxyphenethyl | Adrenergic/dopaminergic systems | ~2.8 |
| USP Verapamil Related Compound B | 477.05 | Nitrile, isopropyl, dimethoxy groups | Calcium channels | ~4.0 |
| Dihydropyrazole-carboxamide analogues | 350–450 | Dihydropyrazole, oxidanylidene cyclohexadiene | Kinases, oxidoreductases | ~2.5–3.8 |
Research Findings and Implications
- Synthetic Accessibility : The main compound’s synthesis is likely more challenging than Rip-B due to the indole and dihydropyridine components, which may reduce yield .
- Receptor Interactions : The indole group in the main compound could mimic tryptophan-derived neurotransmitters, while the dihydropyridine ring may compete with calcium channel blockers like verapamil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
